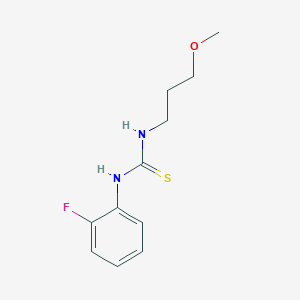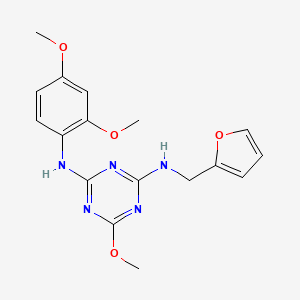![molecular formula C18H19FN2O3S B5171107 N~1~-allyl-N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5171107.png)
N~1~-allyl-N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-allyl-N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, commonly referred to as ABF, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ABF belongs to the class of compounds known as sulfonylureas, which are widely used in the treatment of type 2 diabetes. However, ABF has shown promise in treating a variety of other conditions, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of ABF is not fully understood, but it is thought to involve the inhibition of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel (KATP). This inhibition leads to an increase in intracellular calcium levels, which can trigger apoptosis in cancer cells and reduce inflammation in other cells. Additionally, ABF has been shown to have antioxidant properties, which could contribute to its neuroprotective effects.
Biochemical and physiological effects:
ABF has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer cells, ABF has been shown to induce apoptosis by activating the caspase pathway and disrupting mitochondrial function. Inflammatory cells, on the other hand, are thought to be affected by ABF through the inhibition of the NF-κB signaling pathway. Additionally, ABF has been shown to have effects on glucose metabolism, which could contribute to its potential use in the treatment of diabetes.
实验室实验的优点和局限性
One advantage of ABF is that it is relatively easy to synthesize, making it readily available for laboratory experiments. Additionally, ABF has been shown to have low toxicity in animal studies, suggesting that it could be a safe candidate for human trials. However, one limitation of ABF is that its mechanism of action is not fully understood, which could make it difficult to optimize dosing and predict potential side effects.
未来方向
There are several potential future directions for research on ABF. One area of interest is the development of ABF derivatives that could have improved efficacy or reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of ABF, which could lead to the development of more targeted therapies. Finally, clinical trials are needed to determine the safety and efficacy of ABF in humans, particularly in the treatment of cancer and neurological disorders.
合成方法
The synthesis of ABF involves several steps, beginning with the reaction of N-benzylglycine with sodium hydride to form the sodium salt of N-benzylglycine. This intermediate is then reacted with allyl bromide to form N~1~-allyl-N~2~-benzylglycine. The final step involves the reaction of N~1~-allyl-N~2~-benzylglycine with 4-fluorobenzenesulfonyl chloride to form ABF.
科学研究应用
ABF has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of ABF in cancer treatment. Studies have shown that ABF can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy. Additionally, ABF has been shown to have anti-inflammatory properties, which could make it useful in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. ABF has also been shown to have potential neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-2-12-20-18(22)14-21(13-15-6-4-3-5-7-15)25(23,24)17-10-8-16(19)9-11-17/h2-11H,1,12-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAJSBXUBCXWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6443039 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5171033.png)

![2,2-dimethyl-8-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5171038.png)
![3-(3-chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171050.png)

![N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5171060.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5171064.png)
![4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5171067.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(3-isopropyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5171072.png)
![2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5171080.png)
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5171081.png)


![2,2'-(1,4-piperazinediyl)bis[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B5171103.png)